Toluene-D8

Catalog No.
S1523533
CAS No.
2037-26-5
M.F
C7H8
M. Wt
100.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toluene-D8

CAS Number

2037-26-5

Product Name

Toluene-D8

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene

Molecular Formula

C7H8

Molecular Weight

100.19 g/mol

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

YXFVVABEGXRONW-JGUCLWPXSA-N

SMILES

CC1=CC=CC=C1

Synonyms

6-(Methyl-d3)-benzene-1,2,3,4,5-d5; Methyl-d3-Benzene-d5; Perdeuteriotoluene; [2H8]Toluene;

Canonical SMILES

CC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[2H])[2H])[2H]

The exact mass of the compound Toluene-D8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Toluene-D8 (CAS: 2037-26-5) is a fully deuterated, non-coordinating aromatic solvent widely procured for advanced nuclear magnetic resonance (NMR) spectroscopy, small-angle neutron scattering (SANS), and as a surrogate internal standard in mass spectrometry. It provides the characteristic solvency of a non-polar aromatic hydrocarbon while delivering an exceptionally broad liquid temperature range from -95 °C to 110.6 °C. Unlike halogenated solvents, Toluene-D8 is chemically inert toward highly reactive organometallic complexes and strong bases, making it a foundational material for air- and moisture-sensitive chemical characterization [1].

Substituting Toluene-D8 with other common deuterated solvents or its undeuterated analog severely compromises experimental integrity and operational flexibility. Benzene-D6, the closest aromatic alternative, freezes at 5.5 °C, rendering it entirely useless for sub-zero variable-temperature NMR studies, and carries severe carcinogenic handling risks [1][4]. Conversely, utilizing undeuterated toluene fails in neutron scattering applications due to its inadequate scattering length density, preventing the contrast matching required to resolve polymer or nanopore structures [2]. Furthermore, in environmental GC-MS assays, undeuterated toluene cannot serve as an internal standard because it is the target analyte, necessitating the distinct mass shift provided by Toluene-D8 to prevent signal overlap [3].

Superior Liquid Temperature Range for Variable-Temperature NMR

For low-temperature NMR studies, the choice of aromatic solvent is strictly limited by thermal properties. Toluene-D8 maintains a liquid state down to -95 °C, whereas Benzene-D6 freezes at 5.5 °C [1]. This massive difference dictates procurement for any laboratory studying fluxional molecules or reactive intermediates.

Evidence DimensionLiquid temperature range (Freezing Point)
Target Compound DataToluene-D8: -95 °C
Comparator Or BaselineBenzene-D6: 5.5 °C
Quantified DifferenceToluene-D8 provides over 100 °C of additional usable liquid range at sub-zero temperatures.
ConditionsStandard atmospheric pressure NMR solvent conditions.

Enables the spectroscopic characterization of highly reactive, thermally unstable intermediates that decompose at room temperature.

High Scattering Length Density (SLD) for Neutron Contrast Matching

In neutron scattering applications, the solvent must provide sufficient contrast against the dispersed phase. Toluene-D8 exhibits an SLD of 5.67 × 10^10 cm^-2, drastically higher than undeuterated toluene [1]. This allows precise blending to match the SLD of specific polymer matrices.

Evidence DimensionNeutron scattering length density (SLD)
Target Compound DataToluene-D8: 5.67 × 10^10 cm^-2
Comparator Or BaselineUndeuterated Toluene: ~0.94 × 10^10 cm^-2
Quantified DifferenceToluene-D8 exhibits an SLD approximately 6 times higher than its undeuterated counterpart.
ConditionsSANS porosimetry and structural analysis at 298 K.

Allows researchers to blend deuterated and undeuterated toluene to match the SLD of a polymer matrix, isolating the scattering signal of specific nanostructures.

Mass-Shifted Surrogate Standard for BTEX GC-MS Analysis

Environmental quantification of BTEX compounds requires an internal standard that mimics native analytes without signal interference. Toluene-D8 provides a distinct m/z 100 molecular ion, cleanly separated from native toluene at m/z 92 [1].

Evidence DimensionMolecular ion mass-to-charge ratio (m/z)
Target Compound DataToluene-D8: m/z 100
Comparator Or BaselineNative Toluene: m/z 92
Quantified Difference+8 Da mass shift with identical chromatographic retention behavior.
ConditionsGC-MS extraction of water/soil samples.

Ensures highly accurate quantification and recovery tracking of native toluene contamination without isotopic interference.

Reduced Health Hazard Profile Compared to Benzene-D6

Solvent selection in high-throughput laboratories is increasingly driven by safety and disposal metrics. Benzene-D6 is a known Group 1 carcinogen, whereas Toluene-D8 presents a significantly lower health hazard profile, improving composite safety scores in analytical life-cycle assessments [1].

Evidence DimensionCarcinogenicity and handling risk
Target Compound DataToluene-D8: Lower health hazard, non-Group 1 carcinogen
Comparator Or BaselineBenzene-D6: High health hazard, Group 1 carcinogen
Quantified DifferenceToluene-D8 eliminates the severe carcinogenic exposure risks associated with benzene derivatives.
ConditionsRoutine laboratory handling and solvent disposal frameworks.

Lowers regulatory compliance burdens and improves overall laboratory safety during routine high-volume use.

Low-Temperature Organometallic and Kinetic NMR Studies

Because Toluene-D8 remains liquid down to -95 °C, it is the premier solvent for variable-temperature NMR (VT-NMR) investigations of highly reactive organometallic catalysts, unstable hydride complexes, and fluxional molecules. It allows researchers to trap and observe short-lived intermediates that would decompose at room temperature, a task impossible with Benzene-D6 due to its 5.5 °C freezing point [1].

Contrast Variation in Small-Angle Neutron Scattering (SANS)

Toluene-D8 is heavily utilized in SANS to analyze block copolymers, supramolecular assemblies, and low-dielectric constant nanoporous films. By exploiting its high scattering length density (5.67 × 10^10 cm^-2), scientists can mix it with undeuterated toluene to perfectly match the SLD of the background matrix, isolating the structural data of the target dispersed phase or pore network [2].

Surrogate Internal Standard for Environmental BTEX Monitoring

In environmental testing laboratories performing GC-MS analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water and soil, Toluene-D8 is procured as a critical surrogate internal standard. Its +8 Da mass shift prevents signal overlap with native toluene, while its identical chemical properties ensure accurate tracking of extraction efficiency and matrix effects [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 549 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 549 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 513 of 549 companies with hazard statement code(s):;
H225 (99.81%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2037-26-5

Wikipedia

Toluene-d8

Dates

Last modified: 08-15-2023

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